molecular formula C6H4BrN3O B11887491 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one CAS No. 52090-81-0

3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one

Katalognummer: B11887491
CAS-Nummer: 52090-81-0
Molekulargewicht: 214.02 g/mol
InChI-Schlüssel: SERIRBFJLYIYCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolo[4,3-b]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce N-oxides.

Wissenschaftliche Forschungsanwendungen

3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Similar core structure but lacks the bromine atom.

    1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a different ring fusion pattern.

    3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a similar pyrazolo ring but with a different substitution pattern.

Uniqueness

3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is unique due to the presence of the bromine atom, which allows for further functionalization and derivatization. This makes it a versatile building block in synthetic chemistry and enhances its potential for developing novel therapeutic agents .

Eigenschaften

CAS-Nummer

52090-81-0

Molekularformel

C6H4BrN3O

Molekulargewicht

214.02 g/mol

IUPAC-Name

3-bromo-2,4-dihydropyrazolo[4,3-b]pyridin-5-one

InChI

InChI=1S/C6H4BrN3O/c7-6-5-3(9-10-6)1-2-4(11)8-5/h1-2H,(H,8,11)(H,9,10)

InChI-Schlüssel

SERIRBFJLYIYCS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)NC2=C(NN=C21)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.